molecular formula C21H20N4O B7694664 N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide

N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide

Cat. No.: B7694664
M. Wt: 344.4 g/mol
InChI Key: XVAIXWCWRNIKNI-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazoloquinoline core with a benzamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by protection of the NH group and subsequent reactions to introduce the benzamide moiety . Another approach involves the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the pyrazoloquinoline core.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways that lead to cell proliferation and survival . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide can be compared with other pyrazoloquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a TRK inhibitor, which distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14(2)13-25-20-17(12-16-10-6-7-11-18(16)22-20)19(24-25)23-21(26)15-8-4-3-5-9-15/h3-12,14H,13H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAIXWCWRNIKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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